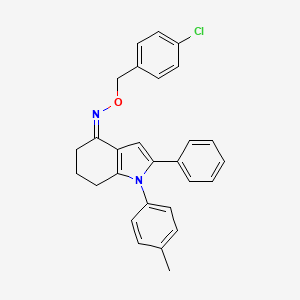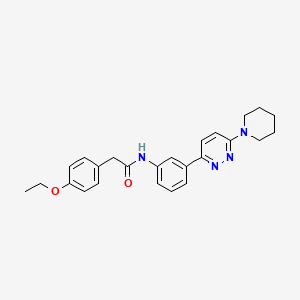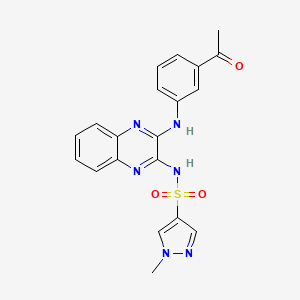
4-(4-Benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzylpiperidine is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Synthesis Analysis
4-Benzylpiperidine can be synthesized by reacting 4-Cyanopyridine with toluene to give 4-benzylpyridine . Catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis
The molecular structure of 4-Benzylpiperidine consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Benzylpiperidine include a molar mass of 175.275 g·mol −1 .科学的研究の応用
Synthesis Techniques
Research has developed facile one-pot synthesis methods for quinoline derivatives, highlighting the importance of efficient synthetic routes in organic chemistry. These methods are crucial for preparing compounds that could have various scientific and medicinal applications. One study presents a facile one-pot synthesis method for 3-aminoquinolines, which are key intermediates for further chemical transformations (Wang et al., 2004).
Medicinal Chemistry Applications
Quinoline derivatives are extensively studied for their potential medicinal applications. For example, compounds synthesized from quinoline carbonitriles have been explored for their antimicrobial properties. Such studies are critical for discovering new therapeutic agents (Elkholy & Morsy, 2006).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of similar compounds involve creating and identifying novel quinoline derivatives through various reactions. This includes studies on the reactivity of these compounds towards different chemical reagents, which is essential for understanding their chemical behavior and potential applications (Rong et al., 2009).
Antiproliferative Properties
Some quinoline derivatives have been investigated for their antiproliferative properties against cancer cell lines. These studies are pivotal for developing new anticancer drugs. For instance, benzochromene derivatives have shown potential in inducing apoptosis and cell cycle arrest in colorectal cancer cell lines, highlighting the therapeutic potential of quinoline-related compounds (Ahagh et al., 2019).
Antioxidant Activities
Fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, which are structurally related to quinolines, have been synthesized and evaluated for their antioxidant activities. This research is significant for the development of compounds that could mitigate oxidative stress-related diseases (Salem et al., 2015).
作用機序
Target of Action
It is structurally similar to 4-benzylpiperidine , which acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
Based on its structural similarity to 4-benzylpiperidine , it may interact with monoamine transporters to induce the release of monoamines, particularly dopamine and norepinephrine .
Biochemical Pathways
Based on its structural similarity to 4-benzylpiperidine , it may affect the monoaminergic system, particularly the dopaminergic and noradrenergic pathways .
Pharmacokinetics
Based on its structural similarity to 4-benzylpiperidine , it may have a fast onset of action and a short duration .
Result of Action
Based on its structural similarity to 4-benzylpiperidine , it may increase the synaptic concentrations of dopamine and norepinephrine, potentially leading to increased neuronal activity in pathways where these neurotransmitters play a role .
Safety and Hazards
将来の方向性
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
特性
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3/c1-2-18-8-9-23-22(15-18)24(21(16-25)17-26-23)27-12-10-20(11-13-27)14-19-6-4-3-5-7-19/h3-9,15,17,20H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRVSYUYTSCJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2820322.png)





![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2820331.png)

![3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2820336.png)
![Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2820337.png)



